Clinoposaponin X
Overview
Description
Clinoposaponin X is a triterpenoid saponin isolated from the aerial parts of the plant Clinopodium chinense (Benth.) O. Kuntze. This compound belongs to the oleanane-type triterpenoid saponins and is known for its diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin X involves the extraction of the compound from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:
Drying and Grinding: The aerial parts of the plant are dried and ground into a fine powder.
Extraction: The powdered plant material is subjected to solvent extraction using methanol or ethanol.
Concentration: The solvent extract is concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions: Clinoposaponin X undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone can be reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Aglycone and sugar moieties.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Clinoposaponin X has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and immune-related disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Clinoposaponin X involves its interaction with various molecular targets and pathways. It exerts its effects through:
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Immunosuppressive Activity: Modulation of immune cell function and suppression of immune responses.
Anti-tumor Activity: Induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Clinoposaponin X can be compared with other similar triterpenoid saponins, such as:
Clinopodiside VII-XII: These are also oleanane-type triterpenoid saponins isolated from Clinopodium chinense and exhibit similar biological activities.
Clinopoursaponins A-D: Ursane-type triterpenoid saponins with distinct structural features and biological activities.
Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,4S,5R,13S,18S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-36(2)13-14-41-20-53-42(25(41)15-36)12-8-24-37(3)10-9-27(38(4,19-44)23(37)7-11-39(24,5)40(42,6)16-26(41)45)56-35-33(51)31(49)29(47)22(55-35)18-52-34-32(50)30(48)28(46)21(17-43)54-34/h8,12,21-35,43-51H,7,9-11,13-20H2,1-6H3/t21-,22-,23?,24?,25+,26-,27?,28-,29-,30+,31+,32-,33-,34-,35+,37+,38?,39-,40+,41?,42?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWRMVMYIHRKJI-RAWUFCCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2C=CC45[C@]3(C[C@H](C6([C@@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936057 | |
Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159122-00-6 | |
Record name | Clinoposaponin X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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